molecular formula C8H6F2O3 B581196 3,5-Difluoro-4-(hydroxymethyl)benzoic acid CAS No. 1211596-29-0

3,5-Difluoro-4-(hydroxymethyl)benzoic acid

Cat. No.: B581196
CAS No.: 1211596-29-0
M. Wt: 188.13
InChI Key: KJXISPQWLQRHDO-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a hydroxymethyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid typically involves the fluorination of a suitable benzoic acid derivative followed by the introduction of the hydroxymethyl group. One common method involves the use of 3,5-difluorobenzoic acid as a starting material. The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3,5-Difluoro-4-carboxybenzoic acid.

    Reduction: 3,5-Difluoro-4-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    4-Hydroxybenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3,4-Difluorobenzoic acid: Similar but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is unique due to the combination of fluorine atoms and a hydroxymethyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,5-difluoro-4-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,11H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXISPQWLQRHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677426
Record name 3,5-Difluoro-4-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-29-0
Record name 3,5-Difluoro-4-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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